molecular formula C21H28FN3O3S B2743694 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 903343-58-8

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2743694
CAS RN: 903343-58-8
M. Wt: 421.53
InChI Key: RHWOOXMWTARDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O3S and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

One study investigated the synthesis of molecules similar to eperezolid and their antimicrobial activities. The compounds demonstrated significant anti-Mycobacterium smegmatis activity, highlighting their potential in antimicrobial research (Yolal et al., 2012).

Molecular Structure Analysis

Research on the crystal structures of similar benzenesulfonamide derivatives showed that their supramolecular architecture can vary significantly, with some forming two-dimensional architectures and others forming three-dimensional ones due to different intermolecular interactions (Rodrigues et al., 2015). This variation in structure can be crucial for understanding the reactivity and potential applications of these compounds.

Fluorescent Properties for Zinc(II) Detection

A study described the synthesis of a Zn2+ specific fluorophore, which was analyzed for its potentiometric, UV-visible, and fluorescence properties, indicating its usefulness in detecting Zn2+ ions in various environments (Coleman et al., 2010).

Potential Anticancer Agents

The synthesis and evaluation of aminothiazole-paeonol derivatives, including compounds similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, have demonstrated high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

Electrophilic Fluorination Reagent

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a novel electrophilic fluorinating reagent related to N-fluorobenzenesulfonimide, has been developed. It improves the enantioselectivity of products in certain fluorination reactions, indicating its potential utility in organic synthesis (Yasui et al., 2011).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-16-14-19(8-9-21(16)28-3)29(26,27)23-15-20(17-4-6-18(22)7-5-17)25-12-10-24(2)11-13-25/h4-9,14,20,23H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWOOXMWTARDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.